molecular formula C7H7BrO B1354613 5-Bromo-2-methylphenol CAS No. 36138-76-8

5-Bromo-2-methylphenol

Cat. No. B1354613
Key on ui cas rn: 36138-76-8
M. Wt: 187.03 g/mol
InChI Key: OONJCAWRVJDVBB-UHFFFAOYSA-N
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Patent
US07605170B2

Procedure details

A solution of concentrated sulphuric acid (6 mL) in distilled water (75 mL) was added to 5-bromo-2-methylaniline (1 g, 5.38 mmol). The resultant suspension was heated to 90° C. and stirred for 4.5 h. The reaction mixture was then cooled using an ice bath and a solution of sodium nitrite (384 mg, 5.57 mmol) in water (5 mL) was added to the reaction mixture at 0° C. The reaction was then allowed to warm to ambient temperature. The reaction mixture was then added to a solution of concentrated sulphuric acid (6 mL) in water (75 mL) which had been preheated to 90° C. The reaction mixture was stirred for 1 h at 90° C. and allowed to cool, on standing, overnight. A precipitate was observed in the reaction mixture. The precipitate was collected by filtration, washed with water, and dried in a vacuum oven to afford 5-bromo-2-methylphenol as a brown solid (510 mg, 2.73 mmol, 51%). M.S. (ESI) (m/z) 185, 187[M−H]−
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
384 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:14])=[C:11]([CH:13]=1)N.N([O-])=[O:16].[Na+]>O>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:14])=[C:11]([OH:16])[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
384 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
had been preheated to 90° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at 90° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool, on standing, overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.73 mmol
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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